N-[(4-ethylphenyl)methyl]cyclobutanamine can be classified as an organic compound belonging to the class of cyclobutanes. It features a cyclobutane ring substituted with an ethylphenylmethyl group. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The synthesis of N-[(4-ethylphenyl)methyl]cyclobutanamine typically involves multi-step organic reactions. A common approach includes:
This method emphasizes the importance of optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-[(4-ethylphenyl)methyl]cyclobutanamine can be described as follows:
The compound's three-dimensional conformation can significantly influence its biological activity, as steric hindrance and electronic effects play crucial roles in receptor binding.
N-[(4-ethylphenyl)methyl]cyclobutanamine is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[(4-ethylphenyl)methyl]cyclobutanamine is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological pathways. The unique structural features allow it to bind selectively to target sites, potentially leading to modulation of physiological responses.
The physical and chemical properties of N-[(4-ethylphenyl)methyl]cyclobutanamine include:
Property | Value |
---|---|
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Density | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves under various conditions, influencing its storage, handling, and application in research.
N-[(4-ethylphenyl)methyl]cyclobutanamine has potential applications in several areas:
The ongoing exploration of this compound may yield significant advancements in medicinal chemistry and related fields.
The systematic IUPAC name N-[(4-ethylphenyl)methyl]cyclobutanamine precisely defines the molecular architecture: a cyclobutylamine group (C~4~H~7~NH−) connected to the benzylic carbon of 4-ethylbenzyl alcohol derivative. Key identifiers include:
The core structure belongs to the N-benzylcyclobutylamine chemotype, classified as a:
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Measurement Method/Description |
---|---|---|
Molecular Formula | C~13~H~19~N | Elemental analysis |
Molecular Weight | 189.30 g/mol | Mass spectrometry |
Hydrogen Bond Donor Count | 1 (NH group) | Computational prediction |
Hydrogen Bond Acceptor Count | 1 (tertiary nitrogen) | Computational prediction |
XLogP3 | 3.0 | Computed partition coefficient |
Exact Mass | 189.1517 g/mol | High-resolution MS |
The cyclobutane ring adopts a puckered conformation that reduces ring strain compared to cyclopropane derivatives while maintaining significant angle distortion (∼90° internal angles vs. 109.5° ideal sp³). This geometry influences:
Structurally analogous compounds include N-[(4-fluorophenyl)methyl]cyclobutanamine (CID 18507922) and N-[(4-ethylphenyl)methyl]cyclopentanamine (CID 4715627), demonstrating systematic variation in ring size/halo-substitution for structure-activity studies [2] [4].
The compound first emerged as a synthetic intermediate in patent literature preceding its targeted pharmacological investigation. Key milestones include:
Table 2: Historical Emergence in Pharmaceutical Research
Timeline | Patent/Publication | Therapeutic Area | Role of Compound |
---|---|---|---|
2019 | EP3527209A1 | Immuno-oncology, antivirals | Synthetic intermediate for STING agonists |
2004 | US20040132788A1 | Neuropathic pain, neurodegeneration | Structural analog in sodium channel modulators |
The cyclobutanamine core gained prominence as medicinal chemists sought alternatives to ubiquitous cyclopentyl/cyclohexyl amines. Its smaller ring size provides:
Early structure-activity relationship (SAR) studies revealed that N-benzylcyclobutanamines exhibit 2-5x enhanced blood-brain barrier permeability compared to larger cycloalkyl analogs, positioning them for CNS-targeted therapeutics [5].
The 4-ethylphenyl group confers critical pharmacophoric properties that distinguish it from unsubstituted or halo-substituted benzyl analogs:
Steric and Electronic Effects
Metabolic Advantages
Table 3: Comparative Effects of Para-Substituents on Pharmacological Properties
Substituent | Relative Lipophilicity (π) | Metabolic Stability (t~1/2~) | Protein Binding Affinity (K~d~, μM) |
---|---|---|---|
H (unsubstituted) | 0.00 (reference) | 15 min | 112 ± 8 |
4-F | +0.14 | 42 min | 89 ± 6 |
4-CH~3~ (methyl) | +0.56 | 28 min | 67 ± 5 |
4-CH~2~CH~3~ (ethyl) | +1.02 | 86 min | 48 ± 3 |
4-^i^Pr (isopropyl) | +1.53 | 94 min | 210 ± 15 |
Data represent trends observed in cyclobutanamine analog series [5]
In lead optimization contexts, the 4-ethylbenzyl moiety demonstrates:
The strategic incorporation of this substituent exemplifies modern molecular editing approaches where single-atom changes (e.g., methyl → ethyl) resolve multiple optimization challenges simultaneously.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6